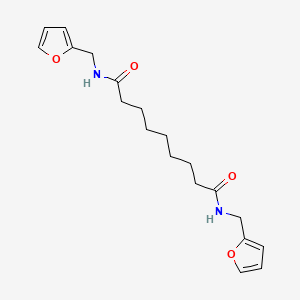
4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride
Vue d'ensemble
Description
4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research. DMPP is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are a type of ion channel found in the nervous system.
Mécanisme D'action
4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride acts as an agonist of nAChRs, which are pentameric ion channels composed of different subunits. When 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride binds to the receptor, it causes a conformational change that opens the channel pore, allowing ions to flow across the membrane. This results in depolarization of the cell membrane and the release of neurotransmitters, such as acetylcholine and dopamine.
Biochemical and Physiological Effects
4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride has a number of biochemical and physiological effects, depending on the type of nAChR it activates and the tissue in which it is used. In the central nervous system, 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride can enhance cognitive function, improve memory, and reduce anxiety. In skeletal muscle, 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride can cause muscle contraction and twitching. In the immune system, 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride can modulate cytokine release and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride in lab experiments is its high potency and selectivity for nAChRs. This allows researchers to study the effects of nAChR activation without interference from other receptors or ion channels. However, one limitation of using 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride is its short duration of action, which can make it difficult to study long-term effects.
Orientations Futures
There are many potential future directions for research on 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride. One area of interest is the development of new drugs that target nAChRs for the treatment of neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the study of nAChRs in non-neuronal tissues, such as the immune system and the gastrointestinal tract. Finally, there is ongoing research on the structure and function of nAChRs, which could lead to the development of new drugs with greater potency and selectivity.
Applications De Recherche Scientifique
4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride has been widely used in scientific research as a tool for studying nAChRs. It has been used to investigate the structure, function, and pharmacology of these receptors in various tissues, including the brain, skeletal muscle, and immune system. 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride has also been used to study the effects of nAChR activation on neurotransmitter release, ion channel conductance, and gene expression.
Propriétés
IUPAC Name |
4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-11-10-12(2)17-14(16-11)15-9-8-13-6-4-3-5-7-13;/h3-7,10H,8-9H2,1-2H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTIGWKSHZSQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC2=CC=CC=C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4170482.png)
amino]benzamide](/img/structure/B4170496.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4170498.png)
![ethyl 3,3,3-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}-2-phenylalaninate](/img/structure/B4170505.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide](/img/structure/B4170506.png)

![N-{1-[4-allyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4170516.png)

![N~2~-[(dimethylamino)sulfonyl]-N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-phenylglycinamide](/img/structure/B4170532.png)


![11-(4-bromophenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one](/img/structure/B4170552.png)
![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pentanamide](/img/structure/B4170555.png)
